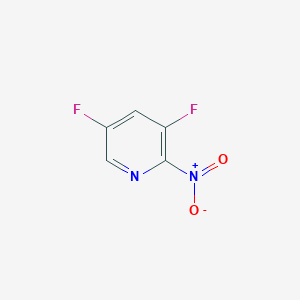

3,5-Difluoro-2-nitropyridine

Beschreibung

The Strategic Role of Fluorinated Pyridines in Contemporary Chemical Research

Fluorinated pyridines are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. mdpi.comresearchgate.net The incorporation of fluorine atoms into a pyridine (B92270) ring can profoundly influence the molecule's physicochemical properties. mdpi.com Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can modulate the basicity of the pyridine nitrogen, influence bond strengths, and alter metabolic stability. mdpi.com This is of particular importance in drug design, where the introduction of fluorine can enhance binding affinity to biological targets, improve bioavailability, and increase the metabolic half-life of a drug candidate. mdpi.com

The presence of fluorine atoms on the pyridine ring also activates the molecule towards nucleophilic aromatic substitution (SNAr) reactions. rsc.org This enhanced reactivity provides a powerful handle for the introduction of a wide array of functional groups, making fluorinated pyridines valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, the high mobility of fluorine as a leaving group in SNAr reactions allows for the facile synthesis of substituted pyridines that would be difficult to access through other synthetic routes. rsc.org

Foundational Principles of Nitropyridine Chemistry in Advanced Organic Synthesis

Nitropyridines are another cornerstone of modern organic synthesis, primarily due to the versatile reactivity of the nitro group. mdpi.com The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic attack. molbase.com This activation is most pronounced at the positions ortho and para to the nitro group. molbase.com Consequently, nitropyridines are excellent substrates for SNAr reactions, where the nitro group can either act as an activating group or, in some cases, as the leaving group itself. rsc.org

Furthermore, the nitro group can be readily transformed into a variety of other functional groups. Reduction of the nitro group provides access to aminopyridines, which are themselves versatile synthetic intermediates for the construction of fused heterocyclic systems and for the introduction of amide and sulfonamide functionalities. This ability to serve as a synthetic linchpin for further molecular elaboration underscores the importance of nitropyridines in the synthesis of biologically active molecules, including antitumor, antiviral, and anti-neurodegenerative agents. mdpi.com

Delimitation and Scholarly Significance of 3,5-Difluoro-2-nitropyridine as a Research Subject

The compound this compound represents a confluence of the advantageous properties of both fluorinated pyridines and nitropyridines. The presence of two fluorine atoms at the 3- and 5-positions, coupled with a nitro group at the 2-position, creates a highly electron-deficient pyridine ring. This electronic arrangement makes the molecule an exceptionally reactive substrate for nucleophilic aromatic substitution.

The scholarly significance of this compound lies in its potential as a versatile building block for the synthesis of highly functionalized and complex pyridine derivatives. The strategic positioning of the substituents allows for selective reactions. For instance, the fluorine atoms can be displaced by various nucleophiles, and the nitro group can be reduced to an amine, opening up a plethora of synthetic possibilities. Research in this area focuses on exploring the reactivity of this compound and harnessing it for the efficient construction of novel molecules with potential applications in medicinal chemistry and materials science. A key synthetic route to this compound involves the nitration of 3,5-difluoropyridine (B1298662).

Below are some of the key properties and data associated with this compound and its precursors.

Physicochemical Properties and Identifiers

| Property | Value |

| Compound | This compound |

| CAS Number | 1073634-13-5 bldpharm.com |

| Molecular Formula | C5H2F2N2O2 bldpharm.com |

| Molecular Weight | 160.08 g/mol bldpharm.com |

| Appearance | Not explicitly found, but related compounds are often yellow crystals or powders. chemwhat.com |

| Storage | Inert atmosphere, 2-8°C bldpharm.com |

Spectroscopic Data (Predicted and from Analogous Compounds)

| Technique | Expected Observations for this compound |

| 1H NMR | A complex multiplet signal for the two aromatic protons, with coupling to both fluorine atoms. Chemical shifts would be in the downfield region typical for electron-deficient aromatic rings. |

| 13C NMR | Five distinct signals for the pyridine ring carbons. The carbons bearing fluorine atoms would exhibit large one-bond C-F coupling constants. The carbon attached to the nitro group would also be significantly shifted. |

| 19F NMR | Two distinct signals for the two fluorine atoms, likely appearing as multiplets due to coupling with each other and with the ring protons. The chemical shifts are expected in the typical range for fluoropyridines. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C5H2F2N2O2). High-resolution mass spectrometry would confirm the elemental composition. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-difluoro-2-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMBOZBJKBSSFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,5 Difluoro 2 Nitropyridine and Its Derivatives

Established Synthetic Pathways to the 3,5-Difluoro-2-nitropyridine Core Structure

The construction of the this compound scaffold can be approached through two primary strategies: the introduction of a nitro group onto a pre-existing difluoropyridine ring or the introduction of fluorine atoms onto a nitropyridine precursor.

Directed Nitration Strategies for Polyfluorinated Pyridines

Direct nitration of polyfluorinated pyridines presents a formidable challenge due to the strong electron-withdrawing nature of both the pyridine (B92270) ring nitrogen and the fluorine substituents, which deactivates the ring towards electrophilic attack. libretexts.org However, specific strategies have been developed to overcome these hurdles.

Electrophilic Aromatic Nitration under Controlled Conditions

Electrophilic aromatic nitration is a fundamental transformation for introducing a nitro group (—NO2) onto an aromatic system. sci-hub.se The reaction typically employs a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to generate the highly reactive nitronium ion (NO2+) as the active electrophile. minia.edu.egmasterorganicchemistry.com

For deactivated substrates like polyfluorinated pyridines, forcing conditions are often necessary. However, the direct nitration of 3,5-difluoropyridine (B1298662) is complicated. The fluorine atoms at the 3- and 5-positions strongly deactivate the ring, making the 2-, 4-, and 6-positions electron-deficient and thus resistant to electrophilic substitution. Achieving regioselective nitration at the C-2 position requires careful control of reaction conditions and may result in low yields or the formation of multiple isomers.

Regioselective Nitration through Pyridine N-Oxide Activation

A more effective strategy to control the regioselectivity of nitration on the pyridine ring involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine system for electrophilic attack. umich.edu This approach has been successfully applied to the synthesis of nitrated difluoropyidines.

The synthesis begins with the conversion of 3,5-difluoropyridine to its corresponding N-oxide. umich.edu This transformation activates the ring, making it more susceptible to electrophilic substitution. Subsequent nitration of 3,5-difluoropyridine N-oxide yields a mixture of the 4-nitro and 2-nitro isomers. The desired 2-nitro isomer, this compound N-oxide, can then be isolated. The final step involves the deoxygenation of the N-oxide to yield the target compound, this compound. This method provides a viable, albeit multi-step, pathway to the desired product with predictable regiochemistry.

Table 1: Nitration of 3,5-Difluoropyridine N-Oxide

| Precursor | Reagents | Products | Reference |

|---|

Fluorination Techniques for Precursor Pyridine Nitriles

An alternative synthetic approach involves introducing the fluorine atoms onto a pre-functionalized pyridine ring, such as a chloronitropyridine.

Halogen-Fluorine Exchange Reactions in Aromatic Systems

Halogen-exchange (Halex) fluorination is a widely used method for the synthesis of aromatic fluorine compounds. researchgate.net This nucleophilic aromatic substitution reaction typically involves treating a chlorinated or brominated aromatic precursor with a fluoride (B91410) salt, such as potassium fluoride (KF), often in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). researchgate.netdur.ac.uk

The synthesis of 2-fluoronitropyridines from their corresponding 2-chloronitropyridines has been successfully accomplished using anhydrous potassium fluoride. researchgate.netacs.org The presence of an electron-withdrawing nitro group activates the ring, facilitating the displacement of the chlorine atom by fluoride. For the synthesis of this compound, a potential precursor would be 3,5-dichloro-2-nitropyridine. A stepwise or one-pot Halex reaction could be envisioned to replace both chlorine atoms with fluorine. The reactivity in such reactions is often enhanced by the presence of activating groups like the nitro group. researchgate.net

Table 2: Examples of Halogen-Exchange Fluorination in Pyridine Systems

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | KF, DMF | 2-Fluoro-5-nitropyridine | >50% | researchgate.net |

| 3-Bromo-2-chloro-5-nitropyridine | KF, DMF | 3-Bromo-2-fluoro-5-nitropyridine | >50% | researchgate.net |

Photoredox-Mediated Fluorination Approaches in Pyridine Synthesis

In recent years, visible-light photoredox catalysis has emerged as a powerful and versatile tool in synthetic organic chemistry, enabling the formation of C-F bonds under mild conditions. mdpi.com These methods often utilize a photocatalyst, such as an iridium or ruthenium complex, which, upon irradiation with visible light, can mediate single-electron transfer processes to generate reactive radical intermediates. acs.orgresearchgate.net

While a specific protocol for the direct synthesis of this compound using photoredox catalysis has not been extensively detailed, the general principles are applicable. Such a strategy could involve the coupling of a di-iodinated or di-brominated nitropyridine precursor with a fluorine radical source. Alternatively, methods for the photoredox-mediated synthesis of 3-fluoropyridines have been developed, involving the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation. acs.orgacs.org These innovative approaches highlight the potential of photoredox catalysis to provide novel and efficient routes to complex fluorinated heterocycles like this compound, potentially overcoming the limitations of traditional methods. nih.govnih.gov

Synthesis of Substituted this compound Analogues

The generation of analogues of this compound can be achieved through strategic modifications either before or after the establishment of the core heterocyclic structure. These approaches allow for the introduction of a wide array of functional groups, paving the way for diverse applications.

Introduction of Diverse Functional Groups via Pre-functionalization

A robust strategy for synthesizing substituted this compound analogues involves the use of pre-functionalized starting materials. This approach typically begins with a substituted pyridine ring, which is then subjected to fluorination and nitration reactions. A common and effective method starts with more readily available 3-substituted-2,6-dichloropyridines. These precursors undergo a halogen exchange (Halex) reaction, often using a fluorinating agent like cesium fluoride (CsF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), to yield the corresponding 3-substituted-2,6-difluoropyridines. researchgate.netresearchgate.net This difluorinated intermediate can then be nitrated to install the nitro group at the C2 position, which is activated by the pyridine nitrogen and the fluorine atoms.

| Precursor | Intermediate | Final Product (Illustrative) | Key Transformation |

| 2,6-Dichloro-3-methylpyridine | 2,6-Difluoro-3-methylpyridine | 3,5-Difluoro-6-methyl-2-nitropyridine | Halex fluorination, Nitration |

| 2,3,6-Trichloropyridine | 2,3,6-Trifluoropyridine | 3,5,6-Trifluoro-2-nitropyridine | Halex fluorination, Nitration |

| 2,6-Dichloropyridine-3-carbonitrile | 2,6-Difluoro-3-carbonitrile | This compound-6-carbonitrile | Halex fluorination, Nitration |

Derivatization Strategies for Enhancing Molecular Complexity

Once the this compound core is synthesized, its molecular complexity can be significantly enhanced through derivatization reactions. The strong electron-withdrawing nature of the nitro group profoundly activates the fluorine atoms toward nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility as a building block.

A variety of nucleophiles can be employed to displace one or both fluorine atoms, leading to a diverse library of derivatives. These reactions are often highly regioselective, a feature discussed in detail in the following section. Nitrogen (e.g., primary and secondary amines), oxygen (e.g., alkoxides, phenoxides), and sulfur (e.g., thiolates) nucleophiles readily react to form new C-N, C-O, and C-S bonds, respectively. nih.govbeilstein-journals.org Such derivatizations are crucial in drug discovery for tuning the physicochemical and pharmacological properties of lead compounds. mdpi.com

| Nucleophile Type | Example Nucleophile | Product Type |

| Nitrogen (N) | Benzylamine (B48309) | N-Benzyl-3-fluoro-2-nitropyridin-5-amine |

| Nitrogen (N) | Morpholine | 4-(3-Fluoro-2-nitropyridin-5-yl)morpholine |

| Oxygen (O) | Sodium Methoxide (B1231860) | 5-Methoxy-3-fluoro-2-nitropyridine |

| Oxygen (O) | Sodium Phenoxide | 5-Phenoxy-3-fluoro-2-nitropyridine |

| Sulfur (S) | Sodium Thiophenolate | 5-(Phenylthio)-3-fluoro-2-nitropyridine |

Chemo- and Regioselective Synthetic Transformations for this compound Building Blocks

The synthetic utility of this compound is largely defined by the ability to control the chemo- and regioselectivity of its transformations. The electronic interplay between the ring nitrogen, the nitro group, and the two fluorine atoms creates a predictable hierarchy of reactivity.

Regioselectivity: In nucleophilic aromatic substitution (SNAr) reactions, the primary question is which of the two fluorine atoms is more susceptible to attack. The C5-fluorine (para to the nitro group) is significantly more reactive than the C3-fluorine (ortho to the nitro group). This pronounced regioselectivity is a direct consequence of electronic stabilization in the reaction intermediate. mdpi.com Nucleophilic attack at C5 allows the negative charge of the resulting Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group through a conjugated resonance structure. This provides a high degree of stabilization that is not possible when attack occurs at the C3 position. mdpi.com This predictable outcome allows for the selective mono-substitution at the C5 position under controlled conditions, while harsher conditions or an excess of the nucleophile may lead to di-substitution.

Chemoselectivity: The compound possesses two distinct reactive functionalities: the C-F bonds and the nitro group. This allows for chemoselective transformations where one group reacts while the other remains intact.

SNAr over Nitro Reduction: As described, SNAr reactions with various nucleophiles can be performed selectively without affecting the nitro group.

Nitro Reduction over SNAr: Conversely, the nitro group can be selectively reduced to an amine, yielding 2-amino-3,5-difluoropyridine (B1273219). This transformation is highly valuable as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the ring's electronic properties and opening new avenues for derivatization. Numerous methods for the chemoselective reduction of aromatic nitro groups in the presence of sensitive functionalities like halogens are well-established. organic-chemistry.orgrsc.org These include catalytic hydrogenation with specific catalysts (e.g., Pd/C, Pt) or chemical reduction using systems like NaBH₄-FeCl₂. thieme-connect.comacs.org The resulting aminodifluoropyridine is a key intermediate for synthesizing fused heterocyclic systems or for introducing further diversity via reactions of the amino group.

| Reaction Type | Target Site | Reagents/Conditions | Product | Selectivity |

| Nucleophilic Aromatic Substitution | C5-Fluorine | 1 eq. R-NH₂, Base, rt | 5-Amino-3-fluoro-2-nitropyridine | Regioselective: C5 attack favored over C3. Chemoselective: C-F bond reacts, NO₂ group is untouched. |

| Nitro Group Reduction | C2-Nitro Group | H₂, Pd/C or NaBH₄-FeCl₂ | 2-Amino-3,5-difluoropyridine | Chemoselective: NO₂ group reacts, C-F bonds are untouched. |

Elucidation of Reactivity and Mechanistic Aspects of 3,5 Difluoro 2 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 3,5-Difluoro-2-nitropyridine

The pyridine (B92270) ring, inherently electron-deficient, is further activated towards nucleophilic attack by the presence of two fluorine atoms and a nitro group. This high degree of activation makes this compound a versatile substrate for SNAr reactions.

The reactivity of the this compound ring system in SNAr reactions is dictated by the powerful electron-withdrawing nature of both the nitro group and the fluorine atoms. The nitro group, positioned at C2, exerts a strong -M (mesomeric) and -I (inductive) effect, significantly reducing the electron density of the aromatic ring, particularly at the ortho (C3) and para (C5, via the ring nitrogen) positions. The fluorine atoms at C3 and C5 further deplete the ring's electron density through their potent -I effect.

This electronic arrangement makes the carbon atoms attached to the leaving groups (fluorine) highly electrophilic and susceptible to nucleophilic attack. While the nitro group is a powerful activator, it is generally a poor leaving group compared to halides in SNAr reactions. However, in some highly activated systems, the nitro group itself can be displaced by strong nucleophiles. nih.gov In the case of this compound, the fluorine atoms are the primary leaving groups. The introduction of a nitro group into a pyridine ring is a known method to facilitate its functionalization through nucleophilic substitution. nih.gov

Regioselectivity in the SNAr reactions of polysubstituted pyridines is a complex interplay of electronic and steric factors. For 3-substituted-2,6-difluoropyridines, the regioselectivity of nucleophilic attack is highly dependent on the electronic nature of the C3 substituent. lookchem.com For instance, when electron-withdrawing groups like nitro or bromo are at the 3-position, substitution with benzylamine (B48309) preferentially occurs at the 2-position. Conversely, with cyano or methyl-ester groups at C3, the attack is directed to the 6-position. lookchem.com

In the case of this compound, the positions susceptible to attack are C3 and C5. Studies on analogous compounds provide insight into the likely regiochemical outcome. For example, in the amination of 3,5-difluoronitrobenzene, substitution occurs exclusively at the position ortho to the nitro group. researchgate.net For 3-nitropyridine (B142982) electrophiles, amination generally takes place at the position para to the nitro group (C6). researchgate.net The precise regioselectivity for this compound depends on the nature of the incoming nucleophile and the reaction conditions, with attack being possible at either the C3 or C5 fluorine.

| Substrate | Nucleophile | Major Product Position | Reference |

|---|---|---|---|

| 3-Bromo-2,6-difluoropyridine | Benzylamine | 2-position | lookchem.com |

| 2,6-Difluoro-3-nitropyridine | Benzylamine | 2-position | lookchem.com |

| 3-Cyano-2,6-difluoropyridine | Benzylamine | 6-position | lookchem.com |

| 3,5-Difluoronitrobenzene | Aniline (Lithiated) | ortho-amination (C2 or C6) | researchgate.net |

| 3-Nitropyridine | Aniline (Lithiated) | para-amination (C6) | researchgate.net |

The mechanism of SNAr reactions is a well-established two-step process involving addition-elimination. The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring. researchgate.net

Formation of the Meisenheimer Complex: The nucleophile attacks one of the carbon atoms bearing a fluorine atom (C3 or C5), leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. researchgate.net The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization to this intermediate. The stability of this complex is a key factor in the facility of SNAr reactions on nitro-activated substrates. acs.org

Elimination of the Leaving Group: In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the leaving group, in this case, a fluoride (B91410) ion. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often employed to predict regioselectivity by calculating the relative stabilities of the isomeric Meisenheimer complexes that can be formed. researchgate.net The reaction pathway proceeding through the most stable intermediate is generally the favored one.

Stereochemical Outcomes and Regioselectivity in SNAr Processes

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

While SNAr reactions exploit the reactivity of the C-F bonds, metal-catalyzed cross-coupling offers a powerful strategy for C-H functionalization or for coupling at positions that are unreactive towards nucleophiles.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. unistra.fr The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide or triflate, is particularly widespread due to the stability and low toxicity of the boronic acid reagents. wikipedia.orgorganic-chemistry.org

For this compound, palladium-catalyzed Suzuki-Miyaura coupling has been shown to proceed with high regioselectivity. Research indicates that using a palladium catalyst with bulky phosphine (B1218219) ligands, such as SPhos, can direct the coupling to the C4 position of the pyridine ring. This C-H activation/arylation at the 4-position circumvents the expected reactivity at the C-F bonds, providing a complementary method for functionalization.

The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C-X bond (where X is a halide or other leaving group) of one coupling partner. In the case of C-H activation, this step is more complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species. organic-chemistry.orglibretexts.org

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

| Reaction Type | Substrate | Catalyst System | Position of Coupling | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | This compound | Pd-catalyst with bulky ligand (SPhos) | 4-position (C-H activation) |

While palladium catalysis is dominant, there is growing interest in developing cross-coupling reactions that utilize more abundant and less expensive first-row transition metals, such as nickel and copper. Nickel catalysts, in particular, have shown great promise for a variety of cross-coupling reactions, including Suzuki-Miyaura and Negishi couplings.

Currently, specific examples of non-palladium catalyzed cross-coupling reactions involving this compound are not widely reported in the literature. However, the development of such systems is an active area of research. Gold-catalyzed alkynylation of indoles frontiersin.org and copper-free Sonogashira couplings mdpi.com represent the broader trend towards diversifying the range of catalysts used for these transformations. Given the successful application of nickel and copper catalysts in the cross-coupling of other halogenated N-heterocycles, it is conceivable that similar catalytic systems could be developed for the selective functionalization of this compound in the future.

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus

Deactivation Effects and Strategies for Electrophilic Functionalization

The pyridine ring in this compound is severely deactivated towards electrophilic aromatic substitution (EAS). This reduced reactivity is a cumulative result of the electronic properties of the heterocyclic nitrogen atom and the attached substituents.

Deactivation Mechanisms:

Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect on the ring. stackexchange.com This effect reduces the electron density of the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles. stackexchange.comlibretexts.org Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the basic lone pair of electrons on the nitrogen atom is protonated, forming a pyridinium (B92312) cation. stackexchange.com This positive charge further deactivates the ring, making subsequent electrophilic attack extremely difficult. stackexchange.comlibretexts.org

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. It withdraws electron density from the ring through both a strong inductive effect (-I) and a resonance effect (-M). ijrar.org

Fluoro Groups (-F): Halogens like fluorine are also deactivating. Their strong electron-withdrawing inductive effect outweighs their weaker electron-donating resonance effect, leading to a net decrease in ring reactivity. ijrar.org

Collectively, these features make electrophilic substitution on this compound challenging, often requiring harsh reaction conditions and resulting in low yields. uiowa.edunumberanalytics.com

Strategies for Electrophilic Functionalization: A primary strategy to overcome the deactivation of the pyridine ring is the formation of a pyridine N-oxide. wikipedia.org

N-Oxidation: The nitrogen atom can be oxidized to an N-oxide using reagents like peracids. wikipedia.org For electron-deficient pyridines, more potent oxidizing systems are often necessary, such as hydrogen peroxide in combination with trifluoroacetic anhydride (B1165640) or trifluoromethanesulfonic anhydride/sodium percarbonate. researchgate.netresearchgate.net

Activation by N-Oxide: The resulting N-oxide group activates the pyridine ring for electrophilic attack, particularly at the 2- and 4-positions, by suppressing further reactions at the nitrogen and altering the electronic distribution. wikipedia.org

Deoxygenation: After the desired electrophilic substitution has been achieved on the N-oxide, the oxygen atom can be removed (deoxygenated) using reducing agents like zinc dust to restore the pyridine ring. wikipedia.org

For instance, the nitration of 3,5-difluoropyridine (B1298662) 1-oxide is expected to occur at the 2-, 4-, and 6-positions, yielding nitro-substituted derivatives that can be further functionalized.

Directed Metalation and Related Reactions for Ortho-Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for achieving regioselective functionalization of aromatic and heterocyclic rings, bypassing the limitations of traditional electrophilic substitution. baranlab.org The process involves the deprotonation of a position ortho to a directing metalating group (DMG) by an organolithium reagent, followed by quenching with an electrophile. baranlab.org

Directing Effects in this compound: In the this compound molecule, the substituents and the ring nitrogen itself can influence the site of metalation. The relative directing ability of various groups has been established, with common DMGs including amides, carbamates, ethers, and halogens. harvard.eduuwindsor.ca

Fluorine as a DMG: Fluorine is known to be a moderate ortho-directing group. researchgate.net In the absence of stronger directing groups, it can facilitate lithiation at an adjacent carbon.

Nitro Group: The nitro group is generally not used as a DMG due to its high electrophilicity, which can lead to side reactions with the highly nucleophilic organolithium base.

Pyridine Nitrogen: The pyridine nitrogen itself can act as a coordinating site for the lithium reagent, but direct lithiation of pyridine is often complicated by nucleophilic addition of the organolithium reagent to the C=N bond. harvard.educlockss.org The use of hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can mitigate this side reaction. uwindsor.caclockss.org

For this compound, metalation would likely be directed to the C-4 or C-6 positions. The fluorine atom at C-3 would direct lithiation to C-4, while the fluorine at C-5 would direct to C-4 and C-6. The interplay between these directing effects and the deactivating nature of the nitro group would determine the final regioselectivity. Given the strong deactivation, hindered bases like TMPMgCl·LiCl, which are effective for electron-poor heterocycles, might be required. harvard.edu

Redox Transformations of the Nitro Group and Pyridine Ring

Reduction of the Nitro Moiety to Amines and Other Nitrogenous Functionalities

The nitro group of this compound can be readily reduced to an amine, providing a key intermediate, 3,5-difluoro-2-aminopyridine, for further synthetic elaboration. A variety of methods are available for the reduction of aromatic nitro compounds.

Common Reduction Methods:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas and a metal catalyst, often palladium on carbon (Pd/C). thieme-connect.com The reaction is typically carried out in a solvent like ethanol (B145695) at ambient temperature and pressure. thieme-connect.com This method is generally clean, with water as the primary byproduct.

Chemical Reduction: Various metal/acid systems can be employed. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) powder in acetic acid or ammonium (B1175870) chloride solution are effective for reducing nitro groups to amines. researchgate.netgoogle.com Zinc powder with ammonium chloride in ethanol has also been used to reduce substituted nitropyridines. researchgate.net

A typical procedure for the reduction of a nitropyridine to its corresponding amine via catalytic hydrogenation is outlined below.

| Step | Description | Reagents/Conditions | Reference |

|---|---|---|---|

| 1 | A suspension of the nitropyridine and catalyst is prepared in a suitable solvent. | Nitropyridine, 10% Pd/C, Ethanol (EtOH), Ethyl Acetate (EtOAc) | thieme-connect.com |

| 2 | The mixture is stirred under a hydrogen atmosphere. | H₂ balloon, ambient temperature, ~16 hours | thieme-connect.com |

| 3 | The reaction mixture is filtered to remove the catalyst. | Filtration through Celite | thieme-connect.com |

| 4 | The solvent is removed by evaporation. | Rotary evaporation | thieme-connect.com |

| 5 | The crude product is purified. | Trituration with Ether/Heptane | thieme-connect.com |

Oxidative Pathways Affecting the Pyridine Core

While the substituents on the pyridine ring are often the primary sites of reaction, the pyridine core itself can undergo oxidative transformations, though this typically requires specific, often enzymatic or harsh, conditions.

Mechanisms of Pyridine Ring Oxidation:

N-Oxidation: As discussed previously, the most common and synthetically useful oxidative reaction of the pyridine core is the oxidation of the ring nitrogen to form a pyridine N-oxide. wikipedia.org This reaction leaves the aromatic ring intact.

Oxidative Cleavage: The aromatic pyridine ring is generally resistant to oxidation but can be degraded by potent biological or chemical systems. asm.org

Enzymatic Degradation: Certain microorganisms contain enzymes, such as monooxygenases and dioxygenases, that can catalyze the oxidative cleavage of the pyridine ring. asm.orgacs.orgnih.gov For example, 2,5-dihydroxypyridine (B106003) dioxygenase (NicX) catalyzes the cleavage of a dihydroxypyridine ring. acs.org The general biodegradation pathway often involves initial hydroxylation of the ring, followed by oxidative ring opening, ultimately leading to degradation products like ammonia (B1221849) and carbon dioxide. asm.orgresearcher.life

Chemical Oxidation: While less common for synthetic purposes, strong oxidizing conditions can lead to the degradation of the pyridine ring.

In the context of this compound, the electron-deficient nature of the ring would make it even more resistant to oxidative cleavage than unsubstituted pyridine. Synthetic oxidative reactions are far more likely to occur at the nitrogen atom (N-oxidation) than to cause cleavage of the C-C or C-N bonds within the ring.

Thermal Decomposition and Stability of this compound and Analogues

The thermal stability of nitroaromatic compounds is a critical parameter, particularly for those with applications as energetic materials. The stability of this compound can be inferred from studies on structurally similar compounds, such as 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). mdpi.comnih.govmdpi.com Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine key stability parameters. scielo.org.coalstesting.co.th

Findings from DFTNAN Analysis: A study on DFTNAN, which shares the difluoro-nitro substitution pattern on an aromatic ring, provides valuable insights. mdpi.commdpi.com

Decomposition Temperature: DSC analysis showed that DFTNAN has a decomposition onset temperature of 278 °C, with a peak exothermic temperature of 282 °C. mdpi.comresearchgate.net Under non-isothermal conditions, the peak decomposition temperature ranged from 252–298 °C depending on the heating rate. mdpi.com

These findings suggest that the thermal decomposition of this compound would also likely be initiated by the cleavage of the C-NO₂ bond. The presence of the fluorine atoms may influence the precise decomposition temperature and pathway.

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 82 °C | DSC | mdpi.commdpi.com |

| Decomposition Onset (Tonset) | 278 °C | DSC | researchgate.net |

| Peak Decomposition (Tpeak) | 282 °C | DSC | researchgate.net |

| Self-Accelerating Decomposition Temperature (TASDT) | 226.33 °C | Calculated from DSC | mdpi.comnih.gov |

| Critical Temperature of Thermal Explosion (Tb) | 249.03 °C | Calculated from DSC | mdpi.comnih.gov |

Functional Group Interconversions and Strategic Derivatization

The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of its substituents—two fluorine atoms and a nitro group—on the pyridine ring. This electronic arrangement renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), which is the principal pathway for its functionalization and derivatization. Strategic manipulation of reaction conditions and nucleophile choice allows for selective transformations, providing access to a diverse range of substituted pyridine building blocks.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring in this compound is electron-deficient, a state significantly amplified by the inductive and mesomeric effects of the nitro group at the C2 position. This potent activation facilitates the displacement of the fluoride ions at the C3 and C5 positions by a variety of nucleophiles. The fluorine atoms are excellent leaving groups in SNAr reactions, often showing greater mobility than chloro or even nitro groups in highly activated systems.

The regioselectivity of nucleophilic attack is dictated by the positions of the activating nitro group. The fluorine at the C3 position (ortho to the nitro group) is particularly activated towards substitution. Research on analogous systems, such as 3,5-difluoropyridine N-oxide, which is nitrated to produce 2-nitro and 4-nitro isomers, demonstrates that fluorine atoms are exclusively replaced by nucleophiles like ammonia. In related nitropyridine systems, the choice between hard and soft nucleophiles can also influence which leaving group is displaced when multiple options are present. For instance, in bromo-fluoro heterocycles, hard nucleophiles like sodium methoxide (B1231860) tend to displace fluorine, whereas soft nucleophiles such as sodium thiophenoxide displace bromine.

While the fluorine atoms are the most common leaving groups, the nitro group itself can also be displaced, particularly by sulfur nucleophiles. nih.gov Studies on 2-substituted-3-nitropyridines have shown that upon reaction with thiols in the presence of a base like potassium carbonate, the 3-nitro group is selectively substituted. nih.gov This reactivity highlights the versatility of nitropyridines in synthetic strategies, where the nitro group can serve either as a potent activating group or as a displaceable unit itself. nih.gov

The following table summarizes representative nucleophilic substitution reactions on nitropyridine scaffolds, illustrating the types of functional group interconversions possible.

Table 1: Examples of Nucleophilic Aromatic Substitution for Derivatization Note: This table includes examples from closely related nitropyridine structures to illustrate the principles of reactivity.

| Reactant | Nucleophile/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Methyl-3-nitro-5-bromopyridine | BnSH, K2CO3, DMF | 3-(Benzylsulfanyl)-5-bromo-2-methylpyridine | 96% | nih.gov |

| 2-Methyl-3,5-dinitropyridine | BnSH, K2CO3, DMF | 3-(Benzylsulfanyl)-2-methyl-5-nitropyridine | 70% | nih.gov |

| 2-Chloro-3-nitropyridine | Formamide, Reflux | N-(3-Nitropyridin-2-yl)formamide | Good | scielo.br |

| 3,5-Difluoro-4-nitropyridine N-oxide | NH3 | 4-Amino-5-fluoro-4-nitropyridine N-oxide | - |

Reduction of the Nitro Group

A pivotal functional group interconversion for this compound is the reduction of the C2-nitro group to an amino group. This transformation yields 3,5-difluoro-2-aminopyridine, a highly valuable intermediate for the synthesis of pharmaceuticals and other complex heterocyclic systems. researchgate.netorgsyn.org This reduction can be accomplished using various established methods, including:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere. orgsyn.org

Metal-Acid Systems: Classic reduction methods employing metals like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). orgsyn.org

Other Reducing Agents: Reagents like stannous chloride (SnCl₂) are also effective for this conversion. orgsyn.org

The resulting 2-amino-3,5-difluoropyridine (B1273219) can undergo further derivatization, such as diazotization followed by substitution (Schiemann reaction), to introduce other functionalities at the C2 position. researchgate.netacs.org

Strategic Cross-Coupling Reactions

While the primary reactivity involves SNAr, the fluorine atoms on the pyridine ring can be leveraged for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. ambeed.com Although direct coupling involving the C-F bond is challenging, a common strategy involves first converting one of the C-F bonds to a more reactive C-Br or C-I bond. For example, fluorinated heterocycles can be efficiently brominated. The resulting bromo-difluoropyridine derivative can then readily participate in palladium-mediated coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the synthetic utility of the original scaffold. core.ac.uk

Academic and Industrial Applications of 3,5 Difluoro 2 Nitropyridine Derivatives

Role as a Versatile Building Block in Complex Organic Synthesis

From a synthetic chemistry perspective, nitropyridines are regarded as convenient and accessible precursors for a vast array of heterocyclic systems. mdpi.com The 3,5-difluoro-2-nitropyridine scaffold is particularly useful due to the high reactivity conferred by its specific substitution pattern, making it a key component in the synthesis of specialized chemical compounds.

Construction of Diverse Heterocyclic Frameworks for Chemical Libraries

The electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution, a key reaction in the construction of diverse molecular frameworks. Chemists leverage this reactivity to build extensive chemical libraries for screening in drug discovery and materials science.

A clear example of this utility is in the synthesis of substituted aminopyridines. Research has shown that starting with 3,5-difluoropyridine (B1298662), one can first form the N-oxide, which then undergoes nitration to produce this compound N-oxide (a direct precursor to the title compound). This intermediate is highly activated towards nucleophilic attack. When treated with ammonia (B1221849), it results in the exclusive replacement of a fluorine atom to yield amino-fluoro-nitropyridine derivatives. This regioselective substitution is a powerful tool for generating molecular diversity from a single, well-defined starting material. The general principle is that the nitro and fluoro groups can be selectively displaced by various nucleophiles to create a wide range of substituted pyridines, which are themselves foundational units for more complex heterocyclic systems. mdpi.com

Synthesis of High-Value Fine Chemicals and Intermediates

Beyond library synthesis, this compound derivatives are instrumental in producing high-value fine chemicals and advanced intermediates. These intermediates often possess unique photophysical or catalytic properties.

An important class of such fine chemicals includes iridium(III) complexes used as photoredox catalysts in organic synthesis. A practical, gram-scale synthesis has been developed for an iridium complex, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6, which is both air and moisture stable. orgsyn.org The ligand at the core of this catalyst is a 3,5-difluoro-2-pyridinyl-phenyl derivative. The synthesis involves a Suzuki-Miyaura cross-coupling between (2,4-difluorophenyl)boronic acid and 2-chloro-5-(trifluoromethyl)pyridine. orgsyn.org While this specific route does not start with this compound, the resulting difluorophenyl-pyridine structure highlights the importance of this substitution pattern in high-value applications. The reactivity of this compound makes it a viable starting point for analogous structures through the substitution of its nitro group.

Contributions to Medicinal Chemistry and Pharmaceutical Development

The pyridine (B92270) ring is considered a "privileged structure" in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs. mdpi.com The incorporation of fluorine into these structures can dramatically alter a molecule's biological properties, such as metabolic stability and binding affinity. mdpi.com Nitropyridine derivatives, in particular, serve as precursors to a wide range of bioactive molecules with potential antitumor, antiviral, and anti-neurodegenerative activities. mdpi.com

Design and Synthesis of Fluorinated Pharmacophores

A pharmacophore is the essential part of a molecule responsible for its biological activity. The unique properties of fluorine make it a powerful tool in pharmacophore design. Introducing fluorine can lower the basicity of the pyridine nitrogen, which can be crucial for tuning a drug's pharmacokinetic profile. ossila.com

This compound is an ideal starting material for creating fluorinated pharmacophores. The two fluorine atoms can form hydrogen bonds and create specific electrostatic interactions with biological targets, while the nitro group serves as a versatile chemical handle that can be transformed into other functional groups, such as an amine. Research into the synthesis of fluorinated heterocycles with unusual substitution patterns has been pursued to provide new opportunities for synthetic manipulation and the creation of novel pharmacophores. For example, a related compound, 2-fluoro-5-nitropyridine, is used as a key intermediate in the synthesis of drugs like fluoroquinolone antibiotics. nbinno.com

Development of Bioactive Molecules with Defined Pharmacological Profiles

The synthetic versatility of fluorinated nitropyridines has led to their use in the development of numerous bioactive molecules with specific therapeutic potential. Although many examples in the literature start from closely related analogues, they demonstrate the synthetic pathways for which this compound would be a suitable precursor.

One prominent example is the development of inhibitors for salt-inducible kinases (SIKs), which are targets for the treatment of inflammatory diseases like rheumatoid arthritis. A patent describes the synthesis of potent SIK modulators based on an imidazo[4,5-b]pyridine core. The synthesis begins with a related starting material, 2-fluoro-3,5-dinitropyridine, showcasing a key reaction where the fluorine at the C2 position is displaced by an amine. This is followed by reduction of the nitro groups and cyclization to form the final bioactive framework.

| Starting Material | Target Class | Therapeutic Area | Key Synthetic Step | Reference |

|---|---|---|---|---|

| 2-Fluoro-3,5-dinitropyridine | Salt-Inducible Kinase (SIK) Modulators | Rheumatoid Arthritis | Nucleophilic substitution of the C2-fluorine by an amine, followed by nitro group reduction and cyclization. | mdpi.com |

| 2-Chloro-3-nitropyridine | Urease Inhibitors | Gastric Diseases | Reaction with piperazine (B1678402) followed by N-alkylation to build the final inhibitor structure. | mdpi.com |

| 2-Chloro-5-nitropyridine | Insecticides | Agrochemical | Nucleophilic substitution of the chlorine atom with various hydroxyl compounds. | mdpi.com |

Precursors for Radiopharmaceuticals and Imaging Agents in Biomedical Research

Positron Emission Tomography (PET) is a critical imaging technique in clinical oncology and neurology that relies on molecules labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F). mdpi.com The development of novel radiotracers is a major focus of biomedical research.

Nitropyridine derivatives are excellent precursors for ¹⁸F-labeled radiopharmaceuticals. mdpi.com A key method for introducing ¹⁸F is through nucleophilic substitution of a nitro group, a reaction known as fluoro-denitration. The 2-nitropyridine (B88261) moiety is particularly well-suited for this transformation. This makes this compound a highly promising precursor for creating PET imaging agents. The synthesis would involve reacting the precursor with [¹⁸F]fluoride, which would displace the nitro group to yield an ¹⁸F-labeled 2,3,5-trifluoropyridine (B1273224) derivative. This strategy has been identified as a viable approach for accessing ¹⁸F-radiolabeled compounds for use as central nervous system (CNS) PET agents.

Furthermore, automated radiosynthesis methods have been developed for other PET imaging agents that rely on the nucleophilic aromatic substitution of a nitro group on a pyridine ring, demonstrating the robustness of this approach. mdpi.com For instance, an imaging agent targeting the P2X7 receptor was synthesized using this method. mdpi.com

Applications in Agrochemical Research and Development

The halogenated nature of this compound makes it a valuable building block in the synthesis of novel agrochemicals. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of a molecule, properties that are highly desirable in the development of effective pesticides and herbicides. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, leading to a diverse range of potential agrochemical candidates.

Research in this area focuses on incorporating the this compound scaffold into larger molecules to explore their biological activity against various pests and weeds. The specific substitution patterns on the pyridine ring are crucial in determining the efficacy and selectivity of the final compound. While detailed research findings on specific commercial agrochemicals derived from this compound are not extensively published in the public domain, its role as a key intermediate is acknowledged in the chemical industry.

The development of new agrochemicals often involves the synthesis and screening of numerous derivatives. The reactivity of this compound allows for the relatively straightforward creation of libraries of compounds for high-throughput screening. This process accelerates the discovery of new active ingredients for crop protection.

Potential in Materials Science and Electronic Applications

The unique electronic properties of the this compound core have drawn attention from the materials science community. The combination of the electron-withdrawing nitro group and the electronegative fluorine atoms creates a highly electron-deficient aromatic system. This characteristic is a key feature in the design of advanced materials with specific electronic and optical functionalities.

Exploration for Materials with Tailored Electronic and Optical Properties

The electron-deficient nature of the this compound ring is instrumental in creating materials with tailored electronic and optical properties. acs.org By strategically combining this electron-accepting unit with electron-donating moieties, researchers can construct 'push-pull' chromophores. acs.org In these systems, an intramolecular charge transfer (ICT) occurs upon photoexcitation, leading to interesting photophysical behaviors. acs.orgacs.org

The extent of this charge transfer, and consequently the material's properties, can be fine-tuned by modifying the donor and acceptor strengths and the nature of the π-conjugated bridge connecting them. acs.org This tunability is crucial for developing materials for applications such as nonlinear optics (NLO), where molecules with large first hyperpolarizability are required. acs.orgacs.org The significant electron deficiency of the this compound core contributes to enhancing these NLO properties.

Boron dipyrromethene (BODIPY) dyes, known for their excellent photophysical properties and stability, have been functionalized with various aryl substituents to create novel materials. acs.orgacs.org The incorporation of electron-deficient units, conceptually similar to the principles offered by this compound derivatives, allows for the modulation of their absorption and emission characteristics. acs.orgacs.org

Utilization in Optoelectronic Devices, including Organic Light-Emitting Diodes (OLEDs)

The principles of molecular design that make this compound derivatives interesting for materials science also extend to their potential use in optoelectronic devices, particularly in the emissive layers of Organic Light-Emitting Diodes (OLEDs). google.comdur.ac.uk The efficiency and color of light emission in OLEDs are determined by the properties of the organic materials used.

In the design of phosphorescent OLEDs (PhOLEDs), host-guest systems are often employed to prevent efficiency losses due to aggregation and quenching effects. mdpi.com The host material must have a high triplet energy to effectively transfer energy to the phosphorescent guest emitter. While direct use of this compound in commercial OLEDs is not documented, derivatives containing similar fluorinated and electron-deficient pyridine structures are investigated for these applications. For instance, fluorinated pyridine derivatives are used as ligands in iridium(III) complexes, which are common phosphorescent emitters in OLEDs. dur.ac.uk The electronic properties of the ligands play a crucial role in tuning the emission color and quantum efficiency of the complex. dur.ac.uk

Furthermore, the development of materials for blue OLEDs remains a significant challenge. Materials with high triplet energies are particularly sought after for efficient blue emission. uzh.ch The introduction of electron-deficient units, a key feature of the this compound structure, is a strategy employed in the design of new host materials for blue PhOLEDs. researchgate.net

Below is a table summarizing the key properties and potential applications of materials derived from or conceptually related to this compound.

| Property | Relevance to Application | Potential Application |

| Electron-Deficient Core | Enhances intramolecular charge transfer (ICT) and nonlinear optical (NLO) response. acs.orgacs.org | Nonlinear Optics, Sensors |

| Tunable Electronic Structure | Allows for the precise control of absorption and emission wavelengths. acs.org | Organic Light-Emitting Diodes (OLEDs) |

| High Triplet Energy (in derivatives) | Enables efficient energy transfer to phosphorescent emitters, particularly for blue light. uzh.chresearchgate.net | Blue Phosphorescent OLEDs |

| Fluorination | Increases stability and influences electronic properties of the molecule. | Advanced Materials, Optoelectronics |

Computational and Theoretical Investigations of 3,5 Difluoro 2 Nitropyridine

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic characteristics of 3,5-difluoro-2-nitropyridine.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations, often employing functionals like B3LYP, are used to determine various molecular properties. For nitropyridine derivatives, these calculations provide reliable data on bond lengths, bond angles, and dihedral angles. najah.eduresearchgate.net Theoretical vibrational frequencies calculated by DFT methods, when compared with experimental FT-IR and FT-Raman spectra, show good agreement, which helps in the definitive assignment of vibrational modes. researchgate.net

The electronic properties of related nitropyridine compounds have been extensively studied using DFT. For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies reveals that charge transfer can occur within the molecule, which is crucial for understanding its reactivity. najah.edu The molecular electrostatic potential (MEP) map, another property derived from DFT calculations, helps in identifying the electron-rich and electron-deficient regions of the molecule, which is essential for predicting sites of nucleophilic and electrophilic attack. dntb.gov.ua

| Property | Method | Value | Significance |

|---|---|---|---|

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | Varies | Indicates chemical reactivity and kinetic stability. najah.edu |

| Dipole Moment | B3LYP | ~5.47 Debye (gas phase) | Reflects the overall polarity of the molecule. acs.org |

| Vibrational Frequencies | B3LYP/6-311+G(d,p) | Matches experimental data | Confirms the calculated geometry and aids in spectral interpretation. researchgate.net |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of accuracy for electronic structure calculations compared to DFT, albeit at a greater computational cost. najah.edu These methods are crucial for obtaining precise geometrical parameters and for validating the results from DFT calculations. aps.org For nitropyridine systems, ab initio calculations have been used to compute optimized geometries, which are then compared with experimental data from X-ray crystallography to ensure reliability. najah.eduresearchgate.net The combination of DFT and ab initio methods offers a comprehensive understanding of the electronic structure. najah.edu

Density Functional Theory (DFT) Calculations for Molecular Properties

Conformational Analysis and Intermolecular Interactions

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgscribd.com For this compound, a key conformational feature is the orientation of the nitro group relative to the pyridine (B92270) ring. The planarity of the ring and the torsion angle of the nitro group can be influenced by the presence of substituents. In some fluorinated 2-nitropyridine-N-oxides, theoretical studies have shown that the heterocyclic ring can be non-planar. nih.gov The study of intermolecular interactions is also critical. In the solid state, molecules like 2-(2,4-difluorophenyl)-5-nitropyridine exhibit π–π stacking interactions and C—H⋯O and C—H⋯N hydrogen bonds, which dictate the crystal packing. nih.gov Quantum chemical calculations, such as DFT, can be used to quantify the strength of these non-covalent interactions. researchgate.net

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, helping to elucidate reaction mechanisms.

By calculating the energies of reactants, products, and intermediates, computational methods can identify the transition states that connect them. researchgate.net This analysis is vital for understanding the kinetics of a reaction. For instance, in the thermal decomposition of related fluorinated nitroaromatic compounds like 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), computational studies, in conjunction with experimental techniques, have identified the initial bond cleavage (the "trigger bond") to be the C-NO2 bond at the para position. nih.gov The subsequent reaction pathway involves the rupture of the nitro group and ring opening. nih.gov Similar computational approaches can be applied to this compound to predict its decomposition pathways.

| Analysis Type | Computational Method | Key Findings for Related Systems |

|---|---|---|

| Transition State Search | DFT (e.g., MPWB1K) | Identifies one-step or two-step mechanisms in Diels-Alder reactions of nitropyridines. researchgate.net |

| Reaction Pathway Analysis | DSC-TG-FTIR-MS & PyGC-MS | Reveals the trigger bond and subsequent decomposition steps in fluorinated nitroaromatics. nih.gov |

Computational models are increasingly used to predict the outcome of chemical reactions, particularly the regioselectivity of substitutions on aromatic rings. researchgate.net For nucleophilic aromatic substitution (SNAr) reactions, a common reaction type for electron-deficient rings like nitropyridines, DFT can be used to calculate the relative stabilities of the isomeric Meisenheimer (σ-complex) intermediates. researchgate.net The pathway with the more stable intermediate is generally favored, allowing for the prediction of the major regioisomer. researchgate.net Machine learning models, sometimes trained on data generated from quantum mechanical calculations, are also emerging as powerful tools for predicting regioselectivity in aromatic substitutions with high accuracy. mit.educhemrxiv.orgnih.govrsc.org

Transition State Analysis and Reaction Coordinate Mapping

In Silico Approaches for Structure-Activity Relationship (SAR) Studies

In silico methods are instrumental in establishing Structure-Activity Relationships (SAR) for compounds like this compound. SAR studies aim to correlate the structural or physicochemical properties of a molecule with its biological activity. For nitropyridine derivatives, these studies are often focused on their potential as inhibitors for various enzymes or their toxicological profiles. researchgate.netljmu.ac.uk

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of SAR studies. chemistrysteps.com These models use statistical methods to relate quantitative descriptors of the molecule to its activity. The development of a QSAR model for this compound would typically involve the calculation of various molecular descriptors using computational chemistry software. These descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule. For this compound, the strong electron-withdrawing nature of the nitro group and the fluorine atoms significantly influences the electron distribution in the pyridine ring. ljmu.ac.uk Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting the molecule's reactivity and ability to participate in charge transfer interactions. researchgate.netnajah.edu

Molecular Electrostatic Potential (MEP): This helps in identifying the electron-rich and electron-poor regions of the molecule, which are potential sites for electrophilic and nucleophilic attack.

Partial Atomic Charges: These indicate the distribution of charge among the atoms of the molecule.

Steric Descriptors: These relate to the size and shape of the molecule, which are important for its interaction with biological targets. Examples include molecular weight, molecular volume, and surface area.

Hydrophobic Descriptors: These quantify the molecule's hydrophobicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. A common descriptor is the logarithm of the partition coefficient (logP).

The following table illustrates the types of descriptors that would be calculated in a hypothetical SAR study of this compound.

| Descriptor Category | Descriptor Name | Hypothetical Value/Description for this compound |

| Electronic | HOMO Energy | A relatively low energy value, indicating a molecule that is a good electron acceptor. |

| Electronic | LUMO Energy | A very low energy value, further supporting its role as an electrophile. |

| Electronic | HOMO-LUMO Gap | A specific energy difference that can be correlated with chemical reactivity and kinetic stability. |

| Electronic | Molecular Electrostatic Potential (MEP) | Negative potential around the oxygen atoms of the nitro group and the nitrogen of the pyridine ring; positive potential on the hydrogen atoms of the ring. |

| Steric | Molecular Weight | 160.08 g/mol |

| Steric | Molecular Volume | A calculated volume that influences how the molecule fits into a binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A value indicating its relative solubility in lipids versus water, impacting its pharmacokinetic profile. |

These descriptors, once calculated for a series of related compounds, can be used to build a mathematical model that predicts the biological activity. Such models are valuable for prioritizing the synthesis of new derivatives with potentially enhanced activity.

Prediction and Interpretation of Spectroscopic Data (e.g., IR, Raman, NMR)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic data of molecules like this compound. nih.govresearchgate.netscirp.org These theoretical calculations provide a basis for assigning experimental spectra and understanding the vibrational and electronic properties of the molecule.

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations of vibrational frequencies are typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). najah.eduresearchgate.net The calculated harmonic vibrational frequencies are often scaled by a factor to better match the experimental data, which accounts for anharmonicity and other systematic errors in the calculations. researchgate.net

A detailed vibrational analysis allows for the assignment of specific absorption bands in the experimental IR and Raman spectra to particular vibrational modes of the molecule. For this compound, key vibrational modes would include:

N-O stretching vibrations of the nitro group.

C-F stretching vibrations .

C-N stretching vibrations within the pyridine ring.

Ring breathing modes .

C-H stretching and bending vibrations .

The following table provides an example of how theoretical vibrational frequencies for this compound would be presented and assigned.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment |

| ν_as(NO₂) | ~1530 | (Not available) | Asymmetric NO₂ stretch |

| ν_s(NO₂) | ~1350 | (Not available) | Symmetric NO₂ stretch |

| ν(C-F) | ~1250 | (Not available) | C-F stretch |

| Pyridine Ring Stretch | ~1600 | (Not available) | C=C and C=N stretching in the ring |

| δ(CH) | ~1100 | (Not available) | In-plane C-H bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts is another important application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a common approach for calculating the isotropic magnetic shielding tensors of the nuclei. scirp.org These shielding values are then converted to chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

Theoretical NMR predictions for this compound would provide valuable information for assigning the peaks in the experimental ¹H, ¹³C, and ¹⁹F NMR spectra. The calculations can help to resolve ambiguities in spectral interpretation and provide insights into the electronic environment of each nucleus.

An illustrative table of predicted NMR chemical shifts for this compound is shown below.

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | H-4 | ~8.5 - 9.0 | Expected to be downfield due to the electron-withdrawing effects of the adjacent nitro and fluorine groups. |

| ¹H | H-6 | ~8.0 - 8.5 | Also shifted downfield, influenced by the ring nitrogen and the fluorine at position 5. |

| ¹³C | C-2 | ~150 - 155 | Attached to the nitro group, leading to a significant downfield shift. |

| ¹³C | C-3 | ~155 - 160 (J_CF) | Attached to fluorine, showing a large one-bond carbon-fluorine coupling constant (J_CF). |

| ¹³C | C-4 | ~120 - 125 | Influenced by both fluorine atoms. |

| ¹³C | C-5 | ~155 - 160 (J_CF) | Attached to fluorine, also exhibiting a large J_CF. |

| ¹³C | C-6 | ~140 - 145 | Adjacent to the ring nitrogen and influenced by the fluorine at position 5. |

| ¹⁹F | F-3 | (Not available) | The chemical shift would be characteristic for a fluorine atom on a pyridine ring, influenced by the ortho-nitro group. |

| ¹⁹F | F-5 | (Not available) | The chemical shift would be influenced by the adjacent ring nitrogen and the para-nitro group. |

By combining these computational approaches, a comprehensive understanding of the structure, reactivity, and spectroscopic characteristics of this compound can be achieved, which is essential for its potential applications in various fields of chemistry.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Protocols

The traditional synthesis of fluorinated pyridines often involves harsh reagents and conditions. For instance, methods like diazotization in concentrated hydrofluoric acid or the Schiemann reaction can produce low yields and pose significant safety and environmental challenges. cdnsciencepub.com Consequently, a major focus of future research is the development of greener and more efficient synthetic routes to 3,5-difluoro-2-nitropyridine and its derivatives.

Current research is exploring the use of milder fluorinating agents and catalytic systems to improve the sustainability of these processes. For example, the use of potassium fluoride (B91410) as a fluorinating agent, in combination with a phase-transfer catalyst, presents a more environmentally benign alternative to traditional methods. google.com This approach avoids the use of more expensive and hazardous reagents like caesium fluoride. google.com

Future efforts will likely concentrate on:

Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, improve safety, and allow for easier scale-up. This is particularly relevant for potentially energetic nitration reactions.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective and environmentally friendly processes, minimizing waste and the use of protecting groups.

Alternative Solvents: Research into the use of ionic liquids or supercritical fluids as reaction media could reduce the reliance on volatile and often toxic organic solvents.

Exploration of Novel Reactivity Patterns and Unconventional Catalysis

The reactivity of this compound is dominated by nucleophilic aromatic substitution, where the fluorine atoms are displaced by various nucleophiles. However, there is growing interest in exploring less conventional reactivity patterns to access novel chemical space.

Unconventional catalysis could play a pivotal role in this exploration. For instance:

Photoredox Catalysis: This approach could enable novel transformations that are not accessible through traditional thermal methods, such as radical-based reactions at different positions of the pyridine (B92270) ring.

Metallaphotoredox Catalysis: Combining transition metal catalysis with photoredox catalysis can open up new avenues for cross-coupling reactions, allowing for the introduction of a wider range of substituents.

Organocatalysis: The use of small organic molecules as catalysts could provide new strategies for asymmetric synthesis, leading to the creation of chiral derivatives of this compound with potential applications in medicine.

A key area of interest is the selective functionalization of C-H bonds, which would represent a more atom-economical approach to creating complex molecules.

Integration with Automated Synthesis and High-Throughput Experimentation

The demand for new molecules in drug discovery and materials science is constantly increasing. Automated synthesis platforms, coupled with high-throughput experimentation (HTE), can significantly accelerate the process of synthesizing and screening libraries of compounds derived from this compound.

By systematically varying the nucleophiles and reaction conditions in an automated fashion, researchers can rapidly explore a vast chemical space. This approach can lead to the quick identification of molecules with desired properties, such as biological activity or specific material characteristics. The data generated from these high-throughput experiments can also be invaluable for developing predictive models of reactivity.

Advanced Applications in Targeted Drug Delivery and Precision Medicine

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties that fluorine imparts, such as increased metabolic stability and binding affinity. Derivatives of nitropyridines have been investigated for a range of biological activities, including as inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov

The this compound scaffold is a promising starting point for the development of targeted therapies. Future research will likely focus on:

Positron Emission Tomography (PET) Imaging: The introduction of fluorine-18 (B77423), a positron-emitting isotope, into molecules derived from this compound could lead to the development of new PET tracers for diagnosing and monitoring diseases. nih.govacs.org

Bioorthogonal Chemistry: The unique reactivity of the scaffold could be exploited in bioorthogonal reactions, allowing for the specific labeling and tracking of biomolecules in living systems.

Covalent Inhibitors: The electrophilic nature of the pyridine ring could be fine-tuned to develop highly specific covalent inhibitors for therapeutic targets.

Leveraging Machine Learning and Artificial Intelligence for Predictive Chemical Design

The large datasets generated from high-throughput experimentation can be used to train machine learning (ML) and artificial intelligence (AI) models. These models can then be used to predict the properties and reactivity of new, unsynthesized derivatives of this compound.

This predictive capability can significantly streamline the drug discovery and materials development process by:

Virtual Screening: AI models can screen vast virtual libraries of compounds to identify those with the highest probability of being active, reducing the number of compounds that need to be synthesized and tested.

Retrosynthesis Planning: AI tools can assist chemists in designing the most efficient and sustainable synthetic routes to target molecules.

De Novo Design: Generative AI models can design entirely new molecules with optimized properties based on a set of desired criteria.

The integration of AI and machine learning with automated synthesis holds the promise of a closed-loop system where new molecules are designed, synthesized, and tested in a fully autonomous fashion, dramatically accelerating the pace of scientific discovery.

Q & A

Q. What are the recommended methods for synthesizing 3,5-Difluoro-2-nitropyridine in a laboratory setting?

Synthesis typically involves nitration of a fluorinated pyridine precursor. For example, direct nitration of 3,5-difluoropyridine using a mixture of nitric and sulfuric acids under controlled temperature (0–5°C) can introduce the nitro group at the 2-position. Post-reaction, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallized from ethanol. Confirm regioselectivity using NMR to verify substitution patterns .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Analytical characterization should include:

- HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>98%).

- NMR : , , and NMR to confirm structure (e.g., chemical shifts at -110 to -120 ppm for meta-fluorine substituents) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H] at m/z 175.02).

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in a dry, cool environment (room temperature) in amber glass containers to prevent photodegradation .

Advanced Research Questions

Q. How do the electronic effects of the nitro and fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

The nitro group at the 2-position is a strong electron-withdrawing group (EWG), activating the pyridine ring for NAS at the 4- and 6-positions. The meta-fluorine atoms further enhance electrophilicity via inductive effects. Reactivity can be modulated by selecting nucleophiles (e.g., amines, thiols) and optimizing solvent polarity (e.g., DMF or DMSO) to stabilize transition states. Computational studies (DFT) predict charge distribution, guiding regioselectivity .